molecular formula C10H14O4 B3058811 Methyl 2-acetyloxycyclohex-3-ene-1-carboxylate CAS No. 91950-43-5

Methyl 2-acetyloxycyclohex-3-ene-1-carboxylate

Cat. No.: B3058811
CAS No.: 91950-43-5
M. Wt: 198.22 g/mol
InChI Key: JTIOUNDRBIRCIL-UHFFFAOYSA-N
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Description

Methyl 2-acetyloxycyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C10H14O4 It is a derivative of cyclohexene, featuring an ester functional group and an acetoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetyloxycyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxycyclohex-3-ene-1-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Another method involves the reaction of cyclohex-3-ene-1-carboxylic acid with methanol and acetic anhydride in the presence of a strong acid catalyst. This method also requires careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyloxycyclohex-3-ene-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-acetyloxycyclohex-3-ene-1-carboxylic acid.

    Reduction: Formation of 2-acetyloxycyclohex-3-ene-1-methanol.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-acetyloxycyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-acetyloxycyclohex-3-ene-1-carboxylate depends on its specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl cyclohex-3-ene-1-carboxylate
  • Methyl 2-hydroxycyclohex-3-ene-1-carboxylate
  • Methyl 2-methoxycyclohex-3-ene-1-carboxylate

Uniqueness

Methyl 2-acetyloxycyclohex-3-ene-1-carboxylate is unique due to the presence of both an ester and an acetoxy group, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for further functionalization and synthesis of complex molecules.

Properties

IUPAC Name

methyl 2-acetyloxycyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-7(11)14-9-6-4-3-5-8(9)10(12)13-2/h4,6,8-9H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIOUNDRBIRCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CCCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291776
Record name methyl 2-acetyloxycyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91950-43-5
Record name NSC77946
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-acetyloxycyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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